molecular formula C14H13ClN2O B13806965 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride

Katalognummer: B13806965
Molekulargewicht: 260.72 g/mol
InChI-Schlüssel: MOAUKTPXJZVVAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .

Industrial Production Methods

Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their high atom economy, minimal time and cost, and straightforward experimental procedures. These methods allow for the fast generation of functionalized molecules in a single step .

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The conditions for these reactions can vary but often involve mild temperatures and environmentally benign solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral, antifungal, and anticancer agent.

    Medicine: Explored for its anxiolytic, anti-ulcer, and antiprotozoal properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group enhances its biological activity and makes it a valuable scaffold for drug development .

Eigenschaften

Molekularformel

C14H13ClN2O

Molekulargewicht

260.72 g/mol

IUPAC-Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C14H12N2O.ClH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H

InChI-Schlüssel

MOAUKTPXJZVVAE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.